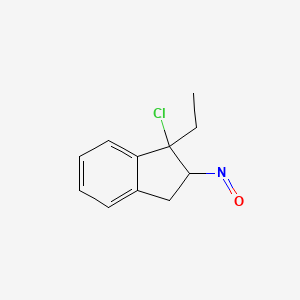
1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a chlorine atom, an ethyl group, and a nitroso group attached to the indene core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-2,3-dihydro-1H-indene.
Nitrosation: The nitroso group is introduced via a nitrosation reaction, often using nitrous acid or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-Chloro-2,3-dihydro-1H-indene
- 1-Ethyl-2,3-dihydro-1H-indene
- 2-Nitroso-2,3-dihydro-1H-indene
Comparison: 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene is unique due to the simultaneous presence of chlorine, ethyl, and nitroso groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the presence of the nitroso group can enhance its redox properties, making it more reactive in certain biological contexts.
Properties
CAS No. |
61957-55-9 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-3-ethyl-2-nitroso-1,2-dihydroindene |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(12)9-6-4-3-5-8(9)7-10(11)13-14/h3-6,10H,2,7H2,1H3 |
InChI Key |
YXQYHRFCDMLRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC2=CC=CC=C21)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















